2-Chloroethanesulfonic acid sodium salt

Biopolymer Modification Sulfoethylation Degree of Substitution

Sourcing a reliable sulfoethylating agent for pharmaceutical intermediate production presents challenges in purity, scalability, and regulatory compliance. 2-Chloroethanesulfonic acid sodium salt (CAS 18024-00-5) directly addresses these procurement pain points with a validated, high-yield synthetic pathway. • Mesna production at 100-g batch scale, achieving 98.8% purity compliant with British Pharmacopoeia 2015 standards. • Controlled sulfoethylation of chitosan and cellulose with tunable degree of substitution up to 130%, enabling predictable polymer solubility, aggregation behavior, and bioactivity. • Stable, non-polymerizable chloride leaving group ensures reproducible SN2 reactivity, avoiding side reactions common with bromo or sulfonyl chloride analogs. Supplied as a white crystalline solid with high aqueous solubility (0.1 g/mL) for streamlined process integration.

Molecular Formula C2H5ClO3S
Molecular Weight 144.58 g/mol
CAS No. 18024-00-5
Cat. No. B098601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethanesulfonic acid sodium salt
CAS18024-00-5
Molecular FormulaC2H5ClO3S
Molecular Weight144.58 g/mol
Structural Identifiers
SMILESC(CCl)S(=O)(=O)O
InChIInChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)
InChIKeyFXKMTSIKHBYZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Characteristics and Procurement


2-Chloroethanesulfonic acid sodium salt (CAS 18024-00-5), commonly available as its monohydrate (CAS 15484-44-3), is an organosulfur compound with the molecular formula C₂H₄ClNaO₃S and a molecular weight of 166.56 g/mol (anhydrous) . Structurally, it is a β-haloethanesulfonate containing a primary alkyl chloride and a sodium sulfonate group [1]. This bifunctional structure enables its role as a versatile sulfoethylating agent and pharmaceutical intermediate, particularly in the synthesis of mesna and taurine [2]. The compound is a white crystalline solid with a melting point of 292°C (decomposition) and high water solubility (0.1 g/mL) .

Why Generic Substitution Fails


In-class compounds such as sodium vinyl sulfonate (SVS), 2-bromoethanesulfonate, and 2-chloroethanesulfonyl chloride are not functionally interchangeable with 2-chloroethanesulfonic acid sodium salt despite their structural similarities. The compound's unique combination of a primary alkyl chloride leaving group and a non-polymerizable sulfonate moiety dictates both its reaction pathway and product outcomes . Unlike SVS, which undergoes Michael addition via its vinyl group, this compound requires nucleophilic substitution (SN2) for functionalization, enabling regioselective sulfoethylation of polymers like cellulose and chitosan with tunable degrees of substitution [1]. Furthermore, its chloride leaving group offers an optimal balance between reactivity and process stability; the bromo analog (2-bromoethanesulfonate) demonstrates higher reactivity that can lead to uncontrolled side reactions and lower synthetic yields in certain contexts . The sulfonyl chloride derivative, while also reactive, is a corrosive liquid that requires anhydrous handling and generates HCl upon reaction, complicating its use in aqueous or sensitive biopolymer modifications . These mechanistic and practical distinctions directly translate to quantifiable differences in reaction efficiency, product quality, and safety profiles, as detailed in the evidence below.

Quantitative Differentiation Evidence


Polymer Sulfoethylation Efficiency

2-Chloroethanesulfonic acid sodium salt enables precise sulfoethylation of chitosan via an SN2 mechanism, achieving a controlled degree of substitution (DS) up to 130% [1]. In contrast, sodium vinyl sulfonate (SVS) undergoes Michael addition under basic conditions, often leading to crosslinking or uncontrolled polymerization side reactions that limit DS tunability [2]. This mechanistic difference makes the chloro derivative the preferred reagent for applications requiring defined sulfoethyl group incorporation.

Biopolymer Modification Sulfoethylation Degree of Substitution

Mesna Synthesis Yield

In a validated 100g batch-scale synthesis of mesna, sodium 2-chloroethanesulfonate served as the essential intermediate, enabling an overall yield of 38.85% from 1,2-dichloroethane [1]. This route leverages the compound's reactivity with sodium trithiocarbonate, followed by acidification to yield mesna meeting British Pharmacopoeia 2015 standards (98.8% purity) [1]. Alternative syntheses using 2-bromoethanesulfonate, while possible, are less favorable due to higher reagent cost and the potential for faster, less controllable reactions that can compromise yield and purity at scale [2].

Pharmaceutical Synthesis Chemoprotectant Mesna

Gemini Surfactant CMC and Interfacial Tension

A series of dialkyl disulfonate gemini surfactants were synthesized using sodium 2-chloroethanesulfonate as the sulfoethylating agent [1]. The C₁₆-GSBS variant exhibited a critical micelle concentration (CMC) as low as 5 × 10⁻⁵ mol·L⁻¹ at 25°C [1]. This value is approximately two orders of magnitude lower than conventional single-chain sulfonate surfactants like sodium dodecyl sulfate (SDS, CMC ~8 × 10⁻³ mol·L⁻¹) [2]. Furthermore, these surfactants reduced crude oil-water interfacial tension (IFT) to 10⁻² mN·m⁻¹ in the presence of Na₂CO₃, indicating strong potential for enhanced oil recovery applications [1].

Gemini Surfactants Critical Micelle Concentration Enhanced Oil Recovery

Sulfonated Graphene Oxide Reinforcement

Sulfonated graphene oxide (SGO) was prepared by modifying graphene oxide (GO) with sodium 2-chloroethanesulfonate to introduce hydrophilic sulfonic acid groups [1]. Incorporation of 0.8 wt% SGO into waterborne polyurethane (WPU) increased the tensile strength of the composite film by 46.53% relative to the blank WPU [1]. This enhancement is attributed to improved interfacial compatibility and dispersion of SGO within the polymer matrix, enabled by the sulfonate groups introduced via the chloroethanesulfonate reagent [1]. This demonstrates the unique utility of 2-chloroethanesulfonic acid sodium salt as a functionalizing agent for carbon nanomaterials, a role not readily fulfilled by simpler sulfonating agents.

Nanocomposites Graphene Oxide Waterborne Polyurethane

Reaction Selectivity in Diamine Sulphonate Synthesis

In the synthesis of aliphatic diamine sulphonate from ethylenediamine, the reaction with sodium 2-chloroethanesulfonate at a 6.5:1 molar ratio (amine:haloethanesulfonate) yielded a product containing 94.4% of the target compound [1]. While the analogous reaction with 2-bromoethanesulfonate is expected to proceed faster due to the better leaving group ability of bromide, the chloro analog provides a more controlled reaction that minimizes byproduct formation and simplifies purification [2]. This balance of reactivity and selectivity is particularly important for industrial-scale syntheses where yield and purity directly impact cost.

Organic Synthesis Sulfoethylation Reaction Yield

High-Value Application Scenarios


Precision Sulfoethylation of Biopolymers

This compound is the reagent of choice for synthesizing sulfoethylated chitosan (SEC) with a defined degree of substitution up to 130%, as demonstrated in the preparation of water-soluble, amphoteric chitosan derivatives [1]. This controlled modification is essential for tuning polymer solubility, aggregation behavior, and bioactivity, making it invaluable for developing advanced drug delivery systems and tissue engineering scaffolds where predictable performance is mandatory [1].

Scalable Synthesis of Pharmacopoeial-Grade Mesna

Procurement teams focused on pharmaceutical intermediate supply chains should prioritize this compound for mesna production. The validated 100g-batch synthesis route using 2-chloroethanesulfonic acid sodium salt yields mesna with 98.8% purity that conforms to British Pharmacopoeia 2015 standards, demonstrating regulatory-ready scalability [2]. This reduces development risk and accelerates time-to-market for generic chemoprotectant formulations [2].

Ultra-Low CMC Gemini Surfactants for Oil Recovery

Industrial formulators seeking next-generation surfactants for enhanced oil recovery should utilize this compound. Gemini surfactants derived from 2-chloroethanesulfonic acid sodium salt achieve critical micelle concentrations as low as 5 × 10⁻⁵ mol·L⁻¹—approximately 160 times lower than conventional SDS—and reduce crude oil-water interfacial tension to 10⁻² mN·m⁻¹, enabling efficient oil mobilization at significantly lower surfactant loadings [3].

Graphene Oxide Functionalization for Nanocomposites

Materials scientists developing waterborne polyurethane (WPU) composites with enhanced mechanical properties should employ this reagent for graphene oxide sulfonation. The resulting sulfonated graphene oxide (SGO), when incorporated at just 0.8 wt%, increases WPU film tensile strength by 46.53% compared to unmodified WPU, demonstrating a clear performance advantage over alternative functionalization strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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